molecular formula C8H15ClF3N B3119897 (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride CAS No. 2564735-97-1

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B3119897
CAS No.: 2564735-97-1
M. Wt: 217.66
InChI Key: CERGJGMILXAJNN-OGFXRTJISA-N
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Description

®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride is a chemical compound that features a cyclohexyl group attached to a trifluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through recrystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Types of Reactions:

    Oxidation: ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-1-Cyclohexyl-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an amine.

    ®-1-Cyclohexyl-2,2,2-trifluoroacetamide: Contains an amide group instead of an amine.

    ®-1-Cyclohexyl-2,2,2-trifluoropropanamine: Similar structure with an additional carbon in the chain.

Uniqueness: ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride is unique due to its specific combination of a cyclohexyl group and a trifluoroethanamine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGJGMILXAJNN-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
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(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
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(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

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